molecular formula C19H27BN2O6 B8206738 1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonylamino)methyl)-1h-indol-2-ylboronic acid

1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonylamino)methyl)-1h-indol-2-ylboronic acid

Cat. No.: B8206738
M. Wt: 390.2 g/mol
InChI Key: VATRXKMWCPVLDY-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonylamino)methyl)-1h-indol-2-ylboronic acid is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its indole core, which is functionalized with boronic acid and tert-butoxycarbonyl (Boc) protecting groups. The presence of these functional groups makes it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonylamino)methyl)-1h-indol-2-ylboronic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other established methods.

    Introduction of Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed borylation reaction, using appropriate boron reagents such as bis(pinacolato)diboron.

    Protection with Boc Groups: The tert-butoxycarbonyl (Boc) groups are introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The indole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron species.

    Substitution: Functionalized indole derivatives with various substituents on the aromatic ring.

Chemistry:

    Cross-Coupling Reactions: The boronic acid group is a key component in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of natural products and pharmaceuticals.

Biology and Medicine:

    Drug Development: The compound’s indole core is a common motif in many biologically active molecules, making it valuable in drug discovery and development.

    Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, useful in bioconjugation and sensor applications.

Industry:

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Catalysis: Employed as a ligand or catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonylamino)methyl)-1h-indol-2-ylboronic acid depends on its application. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological systems, the indole core can interact with specific molecular targets, such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

  • [1-[(2-Methylpropan-2-yl)oxycarbonyl]-6-methylindole-2-yl]boronic acid
  • [1-[(2-Methylpropan-2-yl)oxycarbonyl]-7-methoxyindole-2-yl]boronic acid
  • [1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-(piperidin-1-ylmethyl)indol-2-yl]boronic acid

Comparison:

  • Uniqueness: The specific positioning of the boronic acid and Boc groups in 1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonylamino)methyl)-1h-indol-2-ylboronic acid provides unique reactivity and selectivity in synthetic applications.
  • Functional Group Variations: Similar compounds may have different substituents on the indole core, affecting their chemical properties and reactivity.

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BN2O6/c1-18(2,3)27-16(23)21-11-12-7-8-14-13(9-12)10-15(20(25)26)22(14)17(24)28-19(4,5)6/h7-10,25-26H,11H2,1-6H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATRXKMWCPVLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CNC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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